molecular formula C16H11NO2 B15338770 alpha-Cyano-4-phenylcinnamic acid CAS No. 63472-31-1

alpha-Cyano-4-phenylcinnamic acid

Cat. No.: B15338770
CAS No.: 63472-31-1
M. Wt: 249.26 g/mol
InChI Key: VWYYYTTUCVDJMW-XNTDXEJSSA-N
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Description

Alpha-Cyano-4-phenylcinnamic acid: is a derivative of cinnamic acid, characterized by the presence of a cyano group and a phenyl group attached to the cinnamic acid backbone. This compound is known for its applications in various scientific fields, particularly in mass spectrometry and as a precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for alpha-Cyano-4-phenylcinnamic acid are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions, particularly involving the cyano and phenyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield alpha-phenylcinnamic acid derivatives, while substitution reactions can introduce different functional groups onto the phenyl or cyano moieties.

Mechanism of Action

The mechanism by which alpha-Cyano-4-phenylcinnamic acid exerts its effects is primarily through its interactions with biological molecules. The cyano group and phenyl group allow it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Alpha-Cyano-4-phenylcinnamic acid is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

CAS No.

63472-31-1

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

(Z)-3-cyano-3-(4-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H11NO2/c17-11-15(10-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b15-10+

InChI Key

VWYYYTTUCVDJMW-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)C#N

Origin of Product

United States

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